3-[(Benzyloxy)methyl]cyclohexanone
Description
3-[(Benzyloxy)methyl]cyclohexanone is a substituted cyclohexanone derivative featuring a benzyloxymethyl group (-CH₂-O-benzyl) at the 3-position of the cyclohexanone ring. The benzyloxymethyl group introduces steric bulk and electron-donating properties, influencing reactivity and applications in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis .
Properties
CAS No. |
108743-93-7 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChI Key |
HQYNKMFMUGOJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Ring-Size Variants
4-[(Benzyloxy)methyl]cyclohexanone (CAS 628731-60-2)
- Structure: Benzyloxymethyl group at the 4-position of cyclohexanone.
- Key Differences: Positional isomerism alters steric accessibility and electronic distribution. The equatorial vs. axial orientation of the substituent in the cyclohexanone ring may affect reactivity in nucleophilic additions or reductions .
2-[(Benzyloxy)methyl]cyclohexanone (CAS 116546-78-2)
- Structure : Substituent at the 2-position.
3-((Benzyloxy)methyl)cyclobutanone (CAS 172324-67-3)
- Structure: Cyclobutanone ring instead of cyclohexanone.
- Key Differences: Smaller ring size introduces ring strain, increasing reactivity in ring-opening or [2+2] cycloaddition reactions. Molecular weight: 190.24 vs. ~204 for cyclohexanone analogs .
Functionalized Derivatives
(S)-3-(3-(Benzyloxy)propyl)-3-phenylcyclohexanone
- Structure: Cyclohexanone with a benzyloxypropyl chain and phenyl group at the 3-position.
- Key Differences : The extended alkyl chain and phenyl substituent enhance steric hindrance, making this compound suitable for asymmetric catalysis. Molecular weight: 257.19 (C₁₈H₂₄O), with specific optical activity ([α]²⁵D = –52.4°) .
(S)-3-(3-(Benzyloxy)propyl)-3-(4-methoxyphenyl)cyclohexanone
- Structure : Incorporates a 4-methoxyphenyl group.
- Molecular weight: 323.20 (C₂₂H₂₆O₂) .
Physical and Chemical Properties
*Inferred data based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
